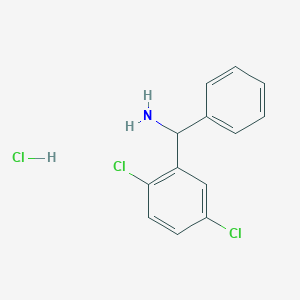
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline
Descripción general
Descripción
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-(difluoromethyl)-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted aniline derivatives.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of halogen atoms and fluorinated groups enhances its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-(Difluoromethyl)-5-(trifluoromethyl)aniline
- 4-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethyl, and trifluoromethyl groups on the aniline ring. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
IUPAC Name |
4-bromo-3-(difluoromethyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-6-4(7(10)11)1-3(15)2-5(6)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNRMBTCLKYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)
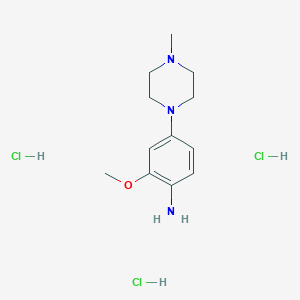

![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)

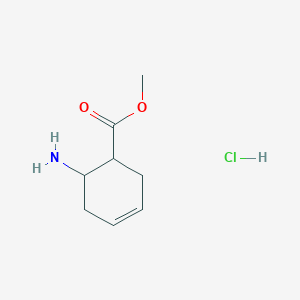

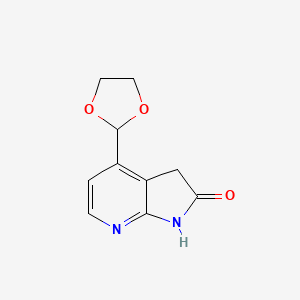
![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
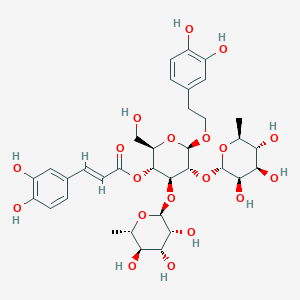
![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)
